2-[4-(4-Methylphenyl)piperazino]-1,3-thiazole-4-carboxylic acid
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Overview
Description
The compound seems to be a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . Piperazine derivatives show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Scientific Research Applications
DNA Interaction and Cellular Staining
Compounds similar to Hoechst 33258, which is a bis-benzimidazole derivative of piperazine, are known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These derivatives are utilized extensively as fluorescent DNA stains due to their ability to penetrate cells easily, making them useful in plant cell biology for chromosome and nuclear staining, flow cytometry, and the analysis of nuclear DNA content values (Issar & Kakkar, 2013).
Therapeutic Applications
Piperazine derivatives, as represented by the structural motif in "2-[4-(4-Methylphenyl)piperazino]-1,3-thiazole-4-carboxylic acid", have a broad spectrum of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of these molecules (Rathi et al., 2016).
Anti-microbial and Anti-TB Activity
Piperazine and its analogues have shown potential anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship studies of these compounds provide valuable insights for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Anti-cancer Potential
Thiazole derivatives, which are structurally related to "2-[4-(4-Methylphenyl)piperazino]-1,3-thiazole-4-carboxylic acid", have been explored for their anticancer properties. Various synthetic methodologies have led to the development of thiazole-based compounds with significant biological activities, including anticancer effects. These compounds show promise as part of a rational drug design strategy for developing new therapeutic agents (Tokala, Bora, & Shankaraiah, 2022).
Future Directions
properties
IUPAC Name |
2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-2-4-12(5-3-11)17-6-8-18(9-7-17)15-16-13(10-21-15)14(19)20/h2-5,10H,6-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKQCSQYBOOYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid |
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